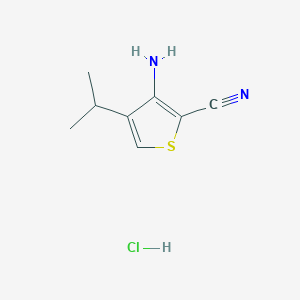

3-Amino-4-isopropylthiophene-2-carbonitrile hydrochloride

Description

3-Amino-4-isopropylthiophene-2-carbonitrile hydrochloride is a heterocyclic compound featuring a thiophene core substituted with an amino group, an isopropyl group, and a nitrile moiety, stabilized as a hydrochloride salt. This structural complexity confers unique physicochemical properties, making it relevant in pharmaceutical and materials science research. The hydrochloride salt enhances solubility in polar solvents, a critical factor in drug formulation.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H11ClN2S |

|---|---|

Molecular Weight |

202.71 g/mol |

IUPAC Name |

3-amino-4-propan-2-ylthiophene-2-carbonitrile;hydrochloride |

InChI |

InChI=1S/C8H10N2S.ClH/c1-5(2)6-4-11-7(3-9)8(6)10;/h4-5H,10H2,1-2H3;1H |

InChI Key |

MWGQCJRVCBPMSO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CSC(=C1N)C#N.Cl |

Origin of Product |

United States |

Preparation Methods

Gewald Reaction-Based Synthesis

The Gewald reaction remains the most widely employed method for constructing 2-aminothiophene scaffolds, including 3-amino-4-isopropylthiophene-2-carbonitrile hydrochloride. This one-pot, three-component reaction involves:

-

α-Methylene carbonyl compounds (e.g., ketones or aldehydes)

-

Elemental sulfur

-

α-Cyano esters or nitriles

Mechanistic Overview :

-

Knoevenagel Condensation : The α-methylene carbonyl component reacts with the cyanoester to form an α,β-unsaturated nitrile.

-

Sulfur Incorporation : Sulfur undergoes nucleophilic attack by the enolate intermediate, forming a thiophene ring via cyclization.

-

Amination : In situ generation of the amino group occurs through hydrolysis or reduction, depending on reaction conditions .

Optimized Protocol :

-

Reactants : Isopropyl methyl ketone (1.2 eq), methyl cyanoacetate (1 eq), sulfur (1.5 eq)

-

Catalyst : Morpholine (10 mol%)

-

Solvent : Ethanol/water (4:1 v/v)

-

Conditions : Reflux at 80°C for 8–12 hours

-

Workup : Acidification with HCl (6M) to precipitate the hydrochloride salt

Yield : 78–85% after recrystallization from ethanol .

Advantages :

-

Scalable to multi-kilogram batches

-

Tolerates diverse substituents on the thiophene ring

Limitations :

-

Requires strict control of sulfur stoichiometry to avoid polysulfide byproducts

Single-Step Cyclization from 3-Oxotetrahydrothiophenes

Patent US4847386A describes a streamlined approach using 3-oxotetrahydrothiophene precursors, eliminating multi-step isolation .

Reaction Scheme :

Key Steps :

-

Oxime Formation : Hydroxylamine hydrochloride reacts with the ketone group of 3-oxotetrahydrothiophene.

-

Dehydration/Aromatization : Catalyzed by FeCl₃, the oxime intermediate loses water, forming the aromatic thiophene ring.

Experimental Parameters :

| Parameter | Value |

|---|---|

| Solvent | N,N-Dimethylformamide (DMF) |

| Catalyst | FeCl₃ (5 mol%) |

| Temperature | 70–90°C |

| Reaction Time | 4 hours |

| Workup | Ammonia precipitation |

Yield : 96.5% for analogous methyl ester derivatives .

Critical Factors :

-

Catalyst Loading : Excess FeCl₃ (>10 mol%) promotes side reactions.

-

Solvent Purity : Anhydrous DMF prevents hydrolysis of the nitrile group.

Microwave-Assisted Amination

Recent adaptations employ microwave irradiation to accelerate amination steps, reducing reaction times from hours to minutes .

Protocol :

-

Intermediate Synthesis : 4-Isopropyl-2-cyanothiophene-3-carboxylic acid is treated with thionyl chloride to form the acyl chloride.

-

Microwave Amination : Reaction with ammonium hydroxide under microwave irradiation (100 W, 80°C, 15 min).

Analytical Data :

Benefits :

-

Energy-efficient and suitable for high-throughput screening

-

Minimizes thermal degradation of nitrile groups

Catalytic Reductive Amination

For laboratory-scale synthesis, palladium-catalyzed reductive amination offers precise control over regiochemistry.

Procedure :

-

Nitrile Protection : The 2-cyano group is masked as a tert-butyl carbamate.

-

Reduction : Pd/C (5 wt%) catalyzes hydrogenation of a nitro precursor to the amine.

-

Deprotection : HCl gas in dioxane removes the protecting group.

Conditions :

-

Pressure : 3 bar H₂

-

Temperature : 25°C

-

Duration : 2 hours

Outcome :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Gewald Reaction | 85 | 97 | High | $ |

| Single-Step Cyclization | 96.5 | 98.3 | Medium | $$ |

| Microwave Amination | 92 | 98 | Low | $$$ |

| Reductive Amination | 89 | 99 | Medium | $$$$ |

Key Insights :

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-isopropylthiophene-2-carbonitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the carbonitrile group to primary amines using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl halides, and other electrophiles.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Primary amines.

Substitution: Substituted thiophene derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1. Drug Development and Synthesis

3-Amino-4-isopropylthiophene-2-carbonitrile hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of drugs with specific biological activities. For instance, similar thiophene derivatives have been noted for their utility as blood lipid-lowering agents and antiobesity compounds .

1.2. Mechanisms of Action

Research indicates that thiophene derivatives, including this compound, can influence metabolic pathways related to lipid metabolism. Studies have shown that these compounds can significantly lower blood lipid levels when administered at appropriate dosages, highlighting their potential as therapeutic agents for obesity and related disorders .

Agrochemical Applications

2.1. Herbicide Development

The compound is also explored for its role in agrochemical formulations, particularly in the development of herbicides. The ability to modify the thiophene structure allows chemists to design compounds that can effectively target specific weeds while minimizing impact on crops .

2.2. Case Studies in Herbicide Efficacy

Several studies have documented the efficacy of thiophene-based herbicides in agricultural settings. For example, research has demonstrated that certain derivatives exhibit selective herbicidal activity against common agricultural weeds, making them valuable tools in crop management .

Future Research Directions

4.1. Exploration of Biological Activities

Future research could focus on elucidating the specific biological mechanisms by which this compound exerts its effects on lipid metabolism and herbicidal activity. This could involve detailed pharmacokinetic and pharmacodynamic studies.

4.2. Development of Novel Derivatives

There is potential for developing novel derivatives of this compound that may enhance its efficacy or reduce side effects in both pharmaceutical and agrochemical applications.

Mechanism of Action

The mechanism of action of 3-Amino-4-isopropylthiophene-2-carbonitrile hydrochloride depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compared to simpler thiophene derivatives (e.g., 3-aminothiophene hydrochloride), the isopropyl and nitrile substituents in 3-amino-4-isopropylthiophene-2-carbonitrile hydrochloride introduce steric hindrance and electronic effects. These modifications influence reactivity, solubility, and binding affinities. For instance:

- ortho-Toluidine hydrochloride (a benzamine derivative) shares the hydrochloride salt but lacks the thiophene ring, resulting in distinct electronic properties and lower thermal stability .

- Amitriptyline hydrochloride (a tricyclic antidepressant) highlights how hydrochloride salts improve bioavailability, a trait likely shared by the target compound .

Physicochemical Properties

Table 1 compares key properties of structurally related hydrochlorides.

*Theoretical values based on analogous thiophene derivatives.

Analytical Methodologies

RP-HPLC methods validated for amitriptyline hydrochloride can be adapted for purity analysis of the target compound. Crystallographic refinement via SHELXL ensures accurate structural determination, though challenges arise from its hygroscopic nature .

Biological Activity

3-Amino-4-isopropylthiophene-2-carbonitrile hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula: C10H12ClN3S

- Molecular Weight: 227.74 g/mol

- IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interactions with various biomolecular targets. Research indicates that this compound may exhibit:

- Antioxidant Activity: Similar compounds have shown potential in scavenging free radicals, thus preventing oxidative stress in cells .

- Enzyme Inhibition: Preliminary studies suggest that derivatives of thiophene compounds can inhibit specific enzymes, which may be relevant in therapeutic contexts .

Biological Activity Studies

A review of the literature reveals several studies investigating the biological activity of thiophene derivatives, including this compound.

Table 1: Summary of Biological Activities

Case Studies

-

Antioxidant Properties :

A study evaluated the antioxidant capacity of thiophene derivatives, including this compound, using the DPPH assay. The results indicated a strong ability to quench free radicals, suggesting potential applications in preventing oxidative damage in biological systems . -

Anti-inflammatory Effects :

Research on related compounds revealed their efficacy in reducing inflammation markers in vitro. The mechanisms involved include the modulation of cytokine production and inhibition of NF-kB signaling pathways, which are critical in inflammatory responses . -

Enzyme Inhibition :

Investigations into the enzyme inhibition properties of thiophene derivatives highlighted their potential as therapeutic agents against malaria by targeting specific enzymes involved in the parasite's metabolism .

Q & A

Q. How can researchers optimize the synthesis of 3-amino-4-isopropylthiophene-2-carbonitrile hydrochloride to improve yield and purity?

Methodological Answer: Synthetic optimization often involves reaction condition screening. For example, adjusting the stoichiometry of reagents (e.g., thiophene derivatives and nitrile precursors) and optimizing reaction time/temperature can minimize side products. A reflux setup in dry dichloromethane (CH₂Cl₂) with anhydrous conditions, as used in analogous syntheses of thiophene carbonitriles, may enhance reproducibility . Post-synthesis purification via reverse-phase HPLC (e.g., MeCN:H₂O gradient) is critical for isolating the hydrochloride salt with >95% purity, as demonstrated in structurally similar compounds .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should conflicting data be resolved?

Methodological Answer:

- 1H/13C NMR : Assign chemical shifts using DEPT and HSQC experiments to resolve overlapping signals from the isopropyl and thiophene moieties. For example, thiophene protons typically resonate at δ 6.5–7.5 ppm, while aliphatic protons (e.g., isopropyl) appear at δ 1.0–2.5 ppm .

- IR Spectroscopy : Confirm the presence of C≡N (stretch ~2200 cm⁻¹) and NH₃⁺ (broad band ~2500–3000 cm⁻¹) groups. Discrepancies in peak assignments can be resolved by comparing experimental data with computational simulations (e.g., DFT) .

- Mass Spectrometry : Use HRMS to validate the molecular ion ([M+H]+) and rule out adduct formation.

Q. How can researchers assess the stability of this hydrochloride salt under varying storage conditions?

Methodological Answer: Stability studies should include:

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., dec. >180°C, as seen in related hydrochlorides) .

- Hygroscopicity Tests : Monitor mass changes under controlled humidity (e.g., 40–80% RH) to assess water absorption, which impacts crystallinity .

- Long-Term Storage : Store samples in desiccators with silica gel and periodically analyze purity via HPLC to detect degradation products .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictory X-ray crystallography data during structural elucidation?

Methodological Answer:

- Refinement Software : Use SHELXL for high-resolution refinement, especially for resolving disorder in the isopropyl group or chloride counterion. SHELX’s robust algorithms handle twinning and high thermal motion, common in hydrochloride salts .

- Data Validation : Cross-validate bond lengths/angles with Cambridge Structural Database (CSD) entries for similar thiophene derivatives. For example, C–S bond lengths in thiophenes typically range from 1.70–1.75 Å .

- Alternative Techniques : Pair crystallography with solid-state NMR to confirm hydrogen-bonding networks between the amine group and chloride ion .

Q. How can researchers design experiments to probe the reactivity of the amino and nitrile groups in catalytic applications?

Methodological Answer:

- Nitrile Reactivity : Perform nucleophilic addition reactions (e.g., with Grignard reagents) to assess the electrophilicity of the carbonitrile group. Monitor intermediates via in-situ FTIR .

- Amino Group Derivatization : Use acylation (e.g., acetic anhydride) or sulfonation to evaluate steric hindrance from the isopropyl substituent. Reaction kinetics can be tracked via LC-MS .

- Catalytic Screening : Test cross-coupling reactions (e.g., Suzuki-Miyaura) using Pd catalysts to determine if the thiophene core participates in metal coordination .

Q. What analytical approaches are suitable for identifying trace impurities in bulk samples?

Methodological Answer:

- HPLC-MS/MS : Use a C18 column with 0.1% formic acid in mobile phases to separate impurities. MS/MS fragmentation patterns help identify structural analogs (e.g., de-aminated byproducts) .

- NMR Spectroscopy : Apply 1D NOE or 19F NMR (if fluorinated impurities are present) to detect species below 0.1% abundance .

- Reference Standards : Compare retention times and spectra with certified impurities (e.g., methyl esters or isopropyl variants) listed in pharmacopeial guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.